molecular formula C22H22S2Sn B14445521 Propan-2-yl triphenylstannanecarbodithioate CAS No. 79634-84-7

Propan-2-yl triphenylstannanecarbodithioate

Cat. No.: B14445521
CAS No.: 79634-84-7
M. Wt: 469.3 g/mol
InChI Key: ZOABODYBUILKFH-UHFFFAOYSA-N
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Description

Propan-2-yl triphenylstannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl triphenylstannanecarbodithioate typically involves the reaction of triphenyltin chloride with potassium propan-2-yl dithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl triphenylstannanecarbodithioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding thiol or disulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Propan-2-yl triphenylstannanecarbodithioate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of propan-2-yl triphenylstannanecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. It can also interact with cellular membranes and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Propan-2-yl triphenylstannanecarbodithioate can be compared with other similar organotin compounds, such as:

    Triphenyltin chloride: A precursor in the synthesis of this compound.

    Propan-2-yl triphenylstannane: A related compound with similar chemical properties.

    Triphenylstannyl dithiocarbamates: Compounds with similar dithiocarbamate functional groups.

Properties

CAS No.

79634-84-7

Molecular Formula

C22H22S2Sn

Molecular Weight

469.3 g/mol

IUPAC Name

propan-2-yl triphenylstannylmethanedithioate

InChI

InChI=1S/3C6H5.C4H7S2.Sn/c3*1-2-4-6-5-3-1;1-4(2)6-3-5;/h3*1-5H;4H,1-2H3;

InChI Key

ZOABODYBUILKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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